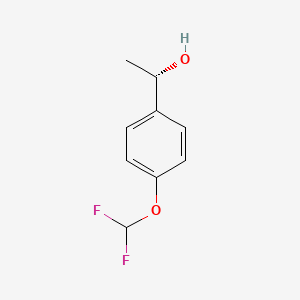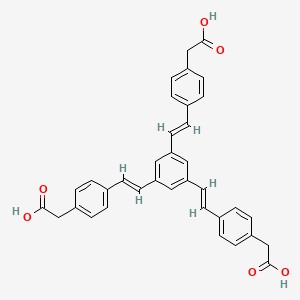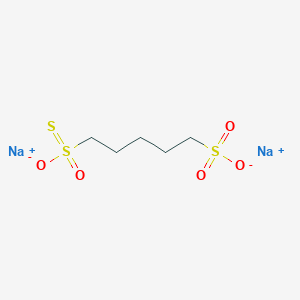
(S)-1-(4-(Difluoromethoxy)phenyl)ethanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(S)-1-(4-(Difluoromethoxy)phenyl)ethanol is an organic compound characterized by the presence of a difluoromethoxy group attached to a phenyl ring, which is further connected to an ethanol moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(4-(Difluoromethoxy)phenyl)ethanol typically involves the reaction of 4-(difluoromethoxy)benzaldehyde with a suitable chiral reducing agent to achieve the desired stereochemistry. One common method involves the use of borane-tetrahydrofuran complex (BH3-THF) in the presence of a chiral catalyst to reduce the aldehyde to the corresponding alcohol.
Industrial Production Methods
On an industrial scale, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of advanced catalytic systems and process intensification techniques can further enhance the efficiency of the synthesis.
化学反应分析
Types of Reactions
(S)-1-(4-(Difluoromethoxy)phenyl)ethanol undergoes various types of chemical reactions, including:
Oxidation: The alcohol group can be oxidized to the corresponding ketone or aldehyde using oxidizing agents such as pyridinium chlorochromate (PCC) or Jones reagent.
Reduction: The compound can be reduced to the corresponding alkane using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.
Common Reagents and Conditions
Oxidation: PCC, Jones reagent, or potassium permanganate (KMnO4) under acidic conditions.
Reduction: LiAlH4 or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Nitric acid for nitration, bromine for bromination, and sulfuric acid as a catalyst.
Major Products Formed
Oxidation: 4-(Difluoromethoxy)benzaldehyde or 4-(Difluoromethoxy)acetophenone.
Reduction: 1-(4-(Difluoromethoxy)phenyl)ethane.
Substitution: 4-(Difluoromethoxy)-2-nitrophenylethanol or 4-(Difluoromethoxy)-2-bromophenylethanol.
科学研究应用
(S)-1-(4-(Difluoromethoxy)phenyl)ethanol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: Investigated for its potential as a biochemical probe to study enzyme-substrate interactions and metabolic pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of specialty chemicals and advanced materials with unique properties.
作用机制
The mechanism of action of (S)-1-(4-(Difluoromethoxy)phenyl)ethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethoxy group can enhance the compound’s binding affinity and selectivity towards these targets, leading to modulation of biological pathways. The ethanol moiety may also contribute to the compound’s solubility and bioavailability.
相似化合物的比较
Similar Compounds
®-1-(4-(Difluoromethoxy)phenyl)ethanol: The enantiomer of the compound with similar chemical properties but different biological activity.
4-(Difluoromethoxy)benzyl alcohol: Lacks the chiral center and has different reactivity and applications.
4-(Trifluoromethoxy)phenylethanol: Contains a trifluoromethoxy group instead of a difluoromethoxy group, leading to different chemical and biological properties.
Uniqueness
(S)-1-(4-(Difluoromethoxy)phenyl)ethanol is unique due to its specific stereochemistry and the presence of the difluoromethoxy group, which imparts distinct chemical reactivity and biological activity. The compound’s chirality plays a crucial role in its interaction with biological targets, making it valuable in asymmetric synthesis and pharmaceutical research.
属性
分子式 |
C9H10F2O2 |
|---|---|
分子量 |
188.17 g/mol |
IUPAC 名称 |
(1S)-1-[4-(difluoromethoxy)phenyl]ethanol |
InChI |
InChI=1S/C9H10F2O2/c1-6(12)7-2-4-8(5-3-7)13-9(10)11/h2-6,9,12H,1H3/t6-/m0/s1 |
InChI 键 |
RGSDDQLZKOJWLR-LURJTMIESA-N |
手性 SMILES |
C[C@@H](C1=CC=C(C=C1)OC(F)F)O |
规范 SMILES |
CC(C1=CC=C(C=C1)OC(F)F)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-Methyl-3-{6-[(4-methylphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}imidazo[1,2-a]pyridine](/img/structure/B13357903.png)
![6-Benzyl-3-[1-(methylsulfonyl)-4-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13357904.png)



![3-[6-(2,3-Dihydro-1,4-benzodioxin-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]-2-methylimidazo[1,2-a]pyridine](/img/structure/B13357933.png)
![(3S,4R)-4-{[(pyridin-4-yl)methyl]amino}oxolan-3-ol](/img/structure/B13357939.png)

![2-{[5-(2-chlorophenyl)-4-cyclopentyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1-cyano-1,2-dimethylpropyl)acetamide](/img/structure/B13357952.png)

![1-[4-(difluoromethoxy)phenyl]-5-methyl-N-(2-naphthyl)-1H-1,2,4-triazole-3-carboxamide](/img/structure/B13357962.png)
![Methyl 2-{[2-(5-methyl-2-furyl)imidazo[1,2-a]pyridin-3-yl]amino}benzoate](/img/structure/B13357968.png)

![3-[6-(2,3-Dihydro-1,4-benzodioxin-6-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]-2-methylimidazo[1,2-a]pyridine](/img/structure/B13357989.png)
